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Compound of Interest

Compound Name:
2-Bromo-4-

(trifluoromethoxy)phenol

Cat. No.: B1287632 Get Quote

An In-depth Technical Guide to 2-Bromo-4-
(trifluoromethoxy)phenol
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties and

characteristics of 2-Bromo-4-(trifluoromethoxy)phenol, a key intermediate in various fields of

chemical synthesis. This document outlines its physicochemical properties, spectroscopic data,

synthesis, reactivity, and potential applications, with a focus on data presentation and

experimental context.

Physicochemical Properties
2-Bromo-4-(trifluoromethoxy)phenol is a substituted phenol derivative with the molecular

formula C₇H₄BrF₃O₂.[1] Its structure, featuring a bromine atom and a trifluoromethoxy group,

imparts unique electronic and steric properties that are valuable in organic synthesis. The

trifluoromethoxy group, in particular, is known to enhance lipophilicity and metabolic stability in

drug candidates.[1]

A summary of its key physicochemical properties is presented in the table below.
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Property Value Source

Molecular Formula C₇H₄BrF₃O₂ [1]

Molecular Weight 257.01 g/mol [1]

CAS Number 200956-13-4 [1]

Appearance
Not explicitly available; likely a

solid or oil

Melting Point Data not available

Boiling Point Data not available

pKa Data not available

Solubility Data not available

Spectroscopic Characteristics
Detailed spectroscopic analysis is crucial for the unambiguous identification and

characterization of 2-Bromo-4-(trifluoromethoxy)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three

aromatic protons and the single hydroxyl proton. The chemical shifts of the aromatic protons

will be influenced by the electron-withdrawing effects of both the bromine and

trifluoromethoxy substituents.[1] The hydroxyl proton will likely appear as a broad singlet,

with its chemical shift being dependent on solvent and concentration.[1]

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the

seven carbon atoms in the molecule. The carbon attached to the bromine and the carbon

attached to the trifluoromethoxy group will have characteristic chemical shifts.

¹⁹F NMR: Fluorine NMR is a key technique for confirming the presence of the

trifluoromethoxy group. A single signal is expected for the three equivalent fluorine atoms.[1]

The chemical shift of this signal provides insight into the electronic environment of the -OCF₃

group.[1]
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Infrared (IR) Spectroscopy
The IR spectrum of 2-Bromo-4-(trifluoromethoxy)phenol will exhibit characteristic absorption

bands for its functional groups. Key expected vibrations include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl

group.

C-O stretch: A strong band around 1200-1250 cm⁻¹ for the aryl ether linkage.

C-F stretches: Strong, characteristic absorptions in the 1000-1300 cm⁻¹ region, indicative of

the trifluoromethoxy group.[1]

C-Br stretch: A weaker band at lower wavenumbers, typically in the 500-600 cm⁻¹ range.[1]

Aromatic C-H and C=C stretches: Signals in their respective typical regions.

Mass Spectrometry (MS)
Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the

compound. A characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and

⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments, aiding in

structural confirmation.

Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 2-Bromo-4-
(trifluoromethoxy)phenol is not readily available in the provided search results, a plausible

synthetic route can be inferred from general chemical principles and analogous reactions. A

likely method involves the electrophilic bromination of 4-(trifluoromethoxy)phenol.

Proposed Synthesis Workflow
The diagram below illustrates a potential synthetic pathway for 2-Bromo-4-
(trifluoromethoxy)phenol.
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Caption: Proposed synthesis of 2-Bromo-4-(trifluoromethoxy)phenol.

General Experimental Protocol
Dissolution: Dissolve 4-(trifluoromethoxy)phenol in a suitable inert solvent, such as

dichloromethane or acetic acid, in a reaction vessel.

Bromination: Cool the solution in an ice bath. Slowly add an equimolar amount of bromine

(Br₂), either neat or dissolved in the same solvent, to the reaction mixture with constant

stirring.

Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 0 °C to room

temperature) until the starting material is consumed, as monitored by thin-layer

chromatography (TLC).

Workup: Quench the reaction with a reducing agent, such as aqueous sodium thiosulfate, to

remove any excess bromine. Extract the product into an organic solvent.

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or

MgSO₄), and concentrate it under reduced pressure. The crude product can then be purified

by a suitable method, such as column chromatography or distillation.

Reactivity and Potential Transformations
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The chemical reactivity of 2-Bromo-4-(trifluoromethoxy)phenol is dictated by its three key

functional components: the phenolic hydroxyl group, the aromatic ring, and the bromine

substituent.

Key Reactions
Reactions of the Phenolic -OH Group:

Etherification: The hydroxyl group can be deprotonated with a base and reacted with an

alkyl halide to form an ether. This modifies the compound's solubility and electronic

properties.[1]

Esterification: Reaction with an acyl chloride or carboxylic anhydride yields an ester, which

can be useful for creating prodrugs or modifying biological activity.[1]

Reactions involving the Bromine Atom:

Nucleophilic Aromatic Substitution: The bromine atom can be displaced by various

nucleophiles, a reaction activated by the electron-withdrawing trifluoromethoxy group.[1]

Cross-Coupling Reactions: The C-Br bond is a versatile handle for forming new carbon-

carbon or carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling

reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.[1] This is a powerful

method for building molecular complexity.

Reactions of the Aromatic Ring:

Further Electrophilic Substitution: The existing substituents will direct any further

electrophilic attack on the aromatic ring. The strong activating effect of the hydroxyl group

will likely dominate, directing incoming electrophiles to the positions ortho and para to it.

The diagram below illustrates the key reactive sites and potential transformations.
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Caption: Reactivity map of 2-Bromo-4-(trifluoromethoxy)phenol.

Biological Activity and Applications
The structural motifs present in 2-Bromo-4-(trifluoromethoxy)phenol make it a valuable

building block in medicinal chemistry and agrochemical research.

Drug Discovery: The trifluoromethoxy group is often incorporated into potential drug

molecules to enhance their pharmacokinetic properties, such as metabolic stability and

membrane permeability (due to increased lipophilicity).[1] The bromine atom serves as a

handle for further synthetic modifications to explore structure-activity relationships (SAR).[1]

Enzyme Inhibition: Phenolic compounds are known to interact with a variety of biological

targets. The specific substitution pattern of this molecule could lead to selective inhibition of

certain enzymes.[1]

Agrochemicals: Similar halogenated and fluorinated phenols are used as intermediates in

the synthesis of herbicides and fungicides.

Material Science: The unique electronic properties of this compound could make it a

precursor for specialty polymers and other high-performance materials.[1]

Safety and Handling
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Based on safety data for similar compounds, 2-Bromo-4-(trifluoromethoxy)phenol should be

handled with care.

Hazard Classification: It is likely to be classified as causing skin irritation, serious eye

irritation, and potential respiratory irritation.[2][3][4]

Precautionary Measures:

Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood.[2][3]

[4]

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and

eye/face protection (safety goggles).[2][3][4]

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3][4] Wash hands

thoroughly after handling.[2]

First Aid:

If on skin: Wash with plenty of soap and water.[2][3]

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing.[2][3]

If inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing.[2]

[3]

Storage: Store in a well-ventilated place. Keep the container tightly closed.[3][4] Store locked

up.[3][4]

Disclaimer: This document is intended for informational purposes for qualified professionals.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling

this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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